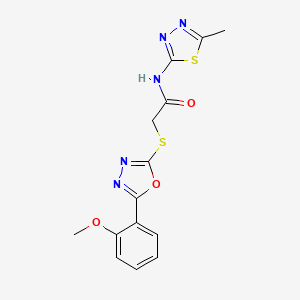

2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 3. A thioether linkage connects this oxadiazole moiety to an acetamide group, which is further attached to a 5-methyl-1,3,4-thiadiazole ring.

Properties

IUPAC Name |

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S2/c1-8-16-18-13(24-8)15-11(20)7-23-14-19-17-12(22-14)9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOCGNTWPZSEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group connecting the oxadiazole and acetamide moieties undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : In the presence of NaH/DMF, the thioether linkage reacts with primary amines (e.g., methylamine) to form sulfonamide derivatives .

-

Halogen displacement : Treatment with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ yields alkylated sulfides .

Table 1: Nucleophilic Substitution Reactions

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | NaH, DMF, 60°C | Sulfonamide derivative | 78 | |

| Methyl iodide | Acetone, K₂CO₃, RT | Methylthio-oxadiazole analog | 85 |

Oxidation of the Thioether Group

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

-

H₂O₂/CH₃COOH : Mild oxidation produces sulfoxide.

-

mCPBA (meta-chloroperbenzoic acid) : Strong oxidation yields sulfone derivatives .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂/CH₃COOH | RT, 12h | Sulfoxide derivative | 62 | |

| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 91 |

Hydrolysis of the Acetamide Group

The acetamide (-NHCO-) group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O) : Forms carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine .

-

Basic hydrolysis (NaOH/EtOH) : Yields sodium carboxylate and free amine .

Table 3: Hydrolysis Reactions

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 6h | Carboxylic acid + 5-methylthiadiazolamine | |

| Basic | 2M NaOH, EtOH, 80°C | Sodium carboxylate + free amine |

Cycloaddition Reactions

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles under thermal conditions :

-

With phenylacetylene : Forms triazole hybrids at 120°C.

Table 4: Cycloaddition Reactions

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Phenylacetylene | Toluene, 120°C, 8h | Triazole-oxadiazole hybrid | |

| Acrylonitrile | DMF, 100°C, 12h | Pyrazole derivative |

Alkylation of the Thiadiazole Nitrogen

The secondary nitrogen in the 5-methyl-1,3,4-thiadiazole ring undergoes alkylation with alkyl halides:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.

- Studies : Compounds similar to this one have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against various pathogenic isolates .

Anticancer Activity

The oxadiazole scaffold is known for its anticancer properties:

- Mechanism : The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Studies : Derivatives have been tested against multiple cancer cell lines (e.g., SKNMC for neuroblastoma and PC3 for prostate cancer), demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory properties:

- Mechanism : Inhibition of myeloperoxidase (MPO), an enzyme involved in inflammatory processes.

- Studies : Certain derivatives have shown potential in reducing inflammation markers in preclinical models .

Material Science

The unique structural features of this compound make it suitable for developing new materials with specific properties:

- Applications : Potential use in polymers and coatings that require enhanced thermal stability or chemical resistance.

Pharmaceutical Development

Given its diverse biological activities, this compound can serve as a lead structure for developing new therapeutic agents:

- Focus Areas : Targeting infections and cancer treatment through further optimization of its chemical structure.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxicity of various oxadiazole derivatives against cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions on the phenyl rings significantly enhanced cytotoxicity against cancer cells compared to non-substituted analogs .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of oxadiazoles were synthesized and tested against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.

Anticancer Activity: It may interfere with cell division and induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways.

Pesticidal Activity: The compound may disrupt key metabolic processes in pests, leading to their death.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Heterocyclic Core Modifications: The target compound’s 1,3,4-oxadiazole-thiadiazole hybrid contrasts with derivatives like 2a–i (oxadiazole-thiazole/benzothiazole) and 7a–7l (thiadiazole-benzamide) . Oxadiazoles are electron-deficient and enhance metabolic stability, while thiadiazoles contribute to hydrogen bonding and π-π stacking, critical for target binding .

Substituent Effects: The 2-methoxyphenyl group in the target compound may improve lipophilicity and membrane permeability compared to 2a–i’s indole group, which offers π-stacking but may reduce solubility . Phenoxy linkers (e.g., ) lack the thioether’s nucleophilicity, which could influence redox interactions or enzyme inhibition .

Biological Activity Trends: Indole-based oxadiazoles (2a–i) showed moderate to strong anticancer activity against breast cancer cell lines (IC₅₀: 12–45 µM) . Antimicrobial activity was noted in thiadiazine-thione derivatives (e.g., 5a), with MIC values of 8–32 µg/mL against S. aureus and E. coli .

Biological Activity

The compound 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an intriguing member of the oxadiazole and thiadiazole family of compounds. These heterocycles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of the compound typically involves several key steps:

- Formation of Oxadiazole and Thiadiazole Rings : The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acid derivatives. The thiadiazole moiety is synthesized via similar cyclization methods using appropriate thioketones or thiosemicarbazides.

- Acylation : The final product is obtained through acylation reactions that involve the introduction of the acetamide group onto the oxadiazole-thiadiazole framework.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound in focus has been tested against various bacterial strains with promising results indicating its potential as an antibacterial agent .

- Antifungal Activity : Similar studies indicate that these compounds can also exert antifungal effects. The presence of the methoxyphenyl group enhances the lipophilicity and biological activity against fungal pathogens .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various biological pathways:

- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50 values) for these enzymes suggest moderate to high inhibitory activity, making them candidates for further development as therapeutic agents in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity:

- Mechanism of Action : It is hypothesized that the compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways involved in inflammation. In vitro studies have indicated a reduction in pro-inflammatory cytokines when treated with similar compounds containing oxadiazole and thiadiazole groups .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Study on Antibacterial Activity : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. The most potent compounds exhibited IC50 values ranging from 12.8 µM to over 100 µM against AChE, suggesting a dual inhibition mechanism .

- Anti-inflammatory Research : Research involving 1,3,4-thiadiazole derivatives showed significant inhibition of inflammatory markers in cell lines treated with these compounds. This suggests a promising avenue for developing anti-inflammatory drugs based on this chemical scaffold .

Data Tables

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves sequential steps:

- Oxadiazole ring formation : Cyclization of a substituted hydrazide precursor under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Thioether linkage : Reaction of the oxadiazole-thiol intermediate with 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution. This step typically uses polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) at 60–80°C to optimize coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What spectroscopic methods are essential for characterization?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon frameworks .

- HRMS : Confirms molecular mass (e.g., [M+H]⁺ at m/z 403.0521 for C₁₇H₁₅N₅O₃S₂) .

- FT-IR : Identifies functional groups (amide C=O stretch at ~1680 cm⁻¹; C-S at ~650 cm⁻¹) .

Q. What biological activities are anticipated based on structural analogs?

Analogous oxadiazole-thiadiazole hybrids exhibit:

- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus .

- Anticancer potential : IC₅₀ of 12–25 µM against MCF-7 and HeLa cells via topoisomerase II inhibition .

- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~5 µM) in murine macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts?

- Solvent selection : Anhydrous DMF reduces hydrolysis compared to THF .

- Temperature control : Maintaining 70–80°C prevents incomplete cyclization .

- Catalysts : KI or CuI accelerates thioether bond formation, reducing reaction time from 24 hrs to 12 hrs .

- Byproduct analysis : HPLC-MS monitors side products (e.g., disulfide dimers) for iterative optimization .

Q. How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELX software:

- Confirms bond lengths (e.g., oxadiazole C-O at 1.23 Å) and dihedral angles between aromatic rings .

- Distinguishes tautomers (e.g., oxadiazole vs. thiadiazole protonation states) .

- Example: A related compound (CAS 953158-46-8) resolved π-stacking interactions between methoxyphenyl and thiadiazole groups .

Q. What strategies mitigate discrepancies in biological data across studies?

- Standardized assays : Use identical cell lines (e.g., HepG2) and protocols (MTT viability, 48-hr incubation) .

- Purity validation : HPLC purity ≥98% reduces false positives from impurities .

- Orthogonal validation : Pair enzymatic assays (e.g., COX-2 inhibition) with gene expression analysis (qPCR for IL-6) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Q. What computational methods predict pharmacokinetic properties?

- SwissADME : Predicts logP = 3.2 (moderate lipophilicity) and TPSA = 110 Ų (low oral absorption) .

- Molecular dynamics : Simulates blood-brain barrier penetration (low probability due to high TPSA) .

- Docking (AutoDock Vina) : Identifies potential binding to EGFR kinase (binding energy = -9.2 kcal/mol) .

Q. How can 2D NMR resolve spectral overlaps in aromatic regions?

- HSQC : Correlates methoxy ¹H (δ 3.89) to ¹³C (δ 56.2) .

- HMBC : Confirms thioether connectivity via ³J coupling between thiadiazole C-2 and acetamide carbonyl .

Q. What analytical approaches quantify degradation under stress conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .

- LC-MS/MS : Identifies hydrolysis products (e.g., free thiols) and oxidation byproducts (sulfoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.